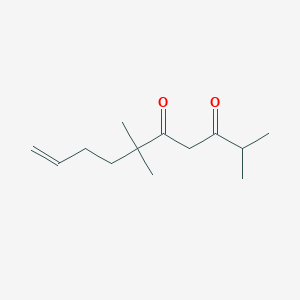
9-Decene-3,5-dione, 2,6,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decene-3,5-dione, 2,6,6-trimethyl-: is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a decene backbone with two ketone groups at positions 3 and 5, and three methyl groups at positions 2, 6, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Decene-3,5-dione, 2,6,6-trimethyl- involves the reaction of decene with formaldehyde, followed by acid catalysis to yield the desired product . The reaction conditions typically include:
Reactants: Decene and formaldehyde
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Controlled to optimize yield
Solvent: Often an organic solvent like toluene
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of 9-Decene-3,5-dione, 2,6,6-trimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ketone groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
- 4,6,9-Trimethyldec-8-ene-3,5-dione
- 2,5,7-Trimethyl-2-decene-6,8-dione
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of double bonds or the presence of additional functional groups.
- Chemical Properties: Variations in structure can lead to differences in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties, making 9-Decene-3,5-dione, 2,6,6-trimethyl- distinct in its utility.
Properties
CAS No. |
509074-96-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,6,6-trimethyldec-9-ene-3,5-dione |
InChI |
InChI=1S/C13H22O2/c1-6-7-8-13(4,5)12(15)9-11(14)10(2)3/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
XXRYSXIVGJGYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)(C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


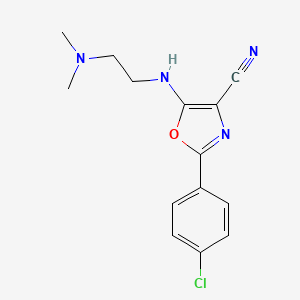
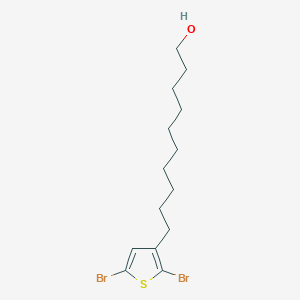
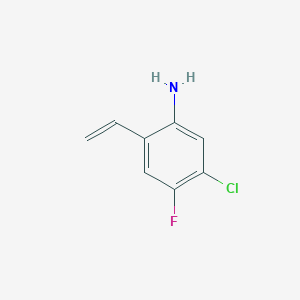

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)

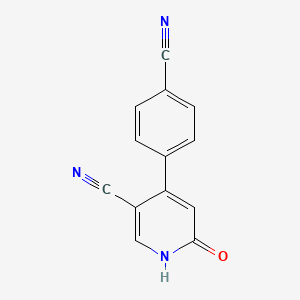

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
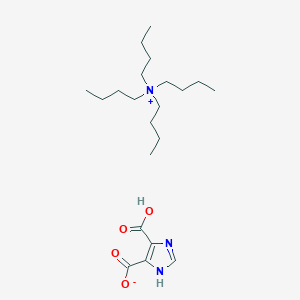
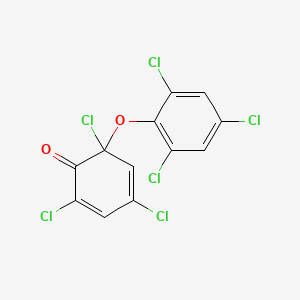
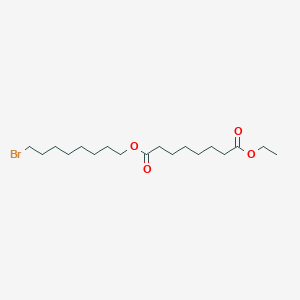
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
